Cas no 40462-12-2 ((2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid)

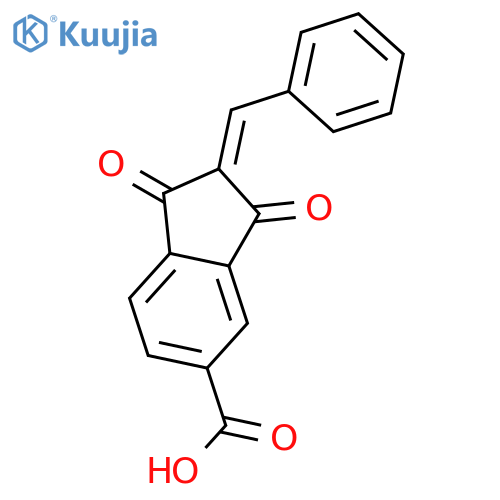

40462-12-2 structure

商品名:(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid

CAS番号:40462-12-2

MF:C17H10O4

メガワット:278.2589

MDL:MFCD03066704

CID:880906

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- (Z)-2-Benzylidene-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid

- 2-benzylidene-1,3-dioxoindene-5-carboxylic acid

- (2Z)-2-benzylidene-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid

- (2Z)-2-BENZYLIDENE-1,3-DIOXOINDANE-5-CARBOXYLIC ACID

- AC1MV1DL

- AG-F-43446

- CTK4I3122

- (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid

-

- MDL: MFCD03066704

- インチ: InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b14-8-

- InChIKey: KAAZONMQZCIBTC-ZSOIEALJSA-N

- ほほえんだ: C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C=C(C=C3)C(=O)O)C2=O

計算された属性

- せいみつぶんしりょう: 278.05800

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 71.44000

- LogP: 2.84740

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid セキュリティ情報

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | Z701818-500mg |

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid |

40462-12-2 | 500mg |

$ 230.00 | 2022-03-29 | ||

| 1PlusChem | 1P0077RU-250mg |

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid |

40462-12-2 | 95% | 250mg |

$228.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618003-5g |

2-Benzylidene-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid |

40462-12-2 | 98% | 5g |

¥10976.00 | 2024-05-14 | |

| Key Organics Ltd | BS-36692-5g |

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid |

40462-12-2 | >95% | 5g |

£723.00 | 2025-02-09 | |

| Key Organics Ltd | BS-36692-1g |

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid |

40462-12-2 | >95% | 1g |

£291.00 | 2025-02-09 | |

| 1PlusChem | 1P0077RU-1g |

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid |

40462-12-2 | 95% | 1g |

$513.00 | 2025-02-21 | |

| TRC | Z701818-100mg |

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid |

40462-12-2 | 100mg |

$ 65.00 | 2022-03-29 | ||

| abcr | AB221248-1g |

(2Z)-2-Benzylidene-1,3-dioxo-5-indanecarboxylic acid, 95%; . |

40462-12-2 | 95% | 1g |

€412.00 | 2024-04-17 | |

| TRC | Z701818-50mg |

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid |

40462-12-2 | 50mg |

$ 50.00 | 2022-03-29 | ||

| abcr | AB221248-5 g |

(2Z)-2-Benzylidene-1,3-dioxo-5-indanecarboxylic acid; 95% |

40462-12-2 | 5g |

€666.80 | 2022-03-25 |

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

40462-12-2 ((2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40462-12-2)(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic Acid

清らかである:99%

はかる:5g

価格 ($):975.0